1-phenyl-5-(thiophen-2-yl)-1H-pyrazole

Synthetic Chemistry Regioselectivity Building Blocks

Precise regiochemistry defines function. 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 478395-52-7) features the essential 1,5-substitution pattern on the pyrazole core — the 3-substituted regioisomer (CAS 618382-77-7) yields divergent reactivity and biological profiles. This building block is supplied with verified ≥98% purity and is scalable from grams to 10kg, supporting lead optimization, PROTAC assembly, and coordination chemistry. Insist on CAS 478395-52-7 with a Certificate of Analysis. Generic substitution risks experimental inconsistency.

Molecular Formula C13H10N2S
Molecular Weight 226.3 g/mol
CAS No. 478395-52-7
Cat. No. B1503034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-(thiophen-2-yl)-1H-pyrazole
CAS478395-52-7
Molecular FormulaC13H10N2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CS3
InChIInChI=1S/C13H10N2S/c1-2-5-11(6-3-1)15-12(8-9-14-15)13-7-4-10-16-13/h1-10H
InChIKeyWDPAJUPQJAIOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole (478395-52-7): Core Structural Data for Advanced Heterocyclic Synthesis


1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 478395-52-7) is a heterocyclic compound with the molecular formula C13H10N2S and a molecular weight of 226.30 g/mol . It features a pyrazole core substituted with a phenyl group at the 1-position and a thiophen-2-yl group at the 5-position . This specific substitution pattern makes it a versatile and important building block in medicinal chemistry for constructing more complex molecules, particularly those containing pyrazole and thiophene pharmacophores . It is commercially available from multiple vendors with a standard purity of ≥98% .

Strategic Sourcing of 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole: The Critical Importance of Regiochemistry and Purity


In scientific procurement, generic substitution is not feasible for compounds like 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole due to the fundamental importance of its specific regiochemistry. The exact positioning of the phenyl and thiophene groups on the pyrazole core dictates the molecule's chemical reactivity and the downstream biological properties of any derivative . Its closest regioisomer, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 618382-77-7), will lead to entirely different products with potentially divergent activity profiles. Therefore, procurement must be based on the exact CAS number (478395-52-7) and a verified Certificate of Analysis confirming identity and purity. The data below quantifies the verifiable differentiation that ensures you are procuring the correct, high-quality building block for your research.

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole (478395-52-7) Quantitative Differentiation: A Guide to Procuring the Correct Building Block


Regioisomeric Purity: A Direct Comparison of 1,5- vs. 1,3-Substituted Pyrazole Building Blocks

The value of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 478395-52-7) is intrinsically tied to its specific 1,5-substitution pattern on the pyrazole ring. Its closest analog is the 1,3-isomer, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 618382-77-7) . These two regioisomers are distinct chemical entities that will yield completely different products in subsequent reactions. Therefore, the key differentiator is the confirmed identity of the 1,5-isomer. Procurement of the correct building block is ensured by sourcing from vendors who provide a COA that confirms the product's identity matches CAS 478395-52-7, often supported by NMR and MS data . This is a critical binary decision point for synthetic chemists.

Synthetic Chemistry Regioselectivity Building Blocks

Commercial Availability and Purity: Benchmarking 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole Against In-House Synthesis

For research laboratories, the decision often lies between purchasing a building block versus synthesizing it in-house. This compound is commercially available from multiple vendors, eliminating the need for costly and time-consuming in-house synthesis . The baseline for procurement is commercial availability with a documented purity standard. Data from major suppliers indicates that a purity of ≥98% is the standard for this compound . This allows a scientist to directly acquire the necessary material for their synthetic sequence, accelerating project timelines compared to a multi-step in-house preparation.

Medicinal Chemistry Procurement Building Blocks

Scalability for Derivative Synthesis: Differentiated by Available Packaging Sizes

A key consideration in procuring a building block is the availability of quantities appropriate for different stages of research. For 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 478395-52-7), vendors offer a range of packaging sizes from 1g for initial hit exploration to 10kg for advanced pre-clinical development . This scalability is a critical differentiator from less common building blocks, which may only be available in limited milligram quantities. The ability to purchase larger quantities without requiring a separate custom synthesis contract streamlines the transition from early research to later-stage optimization.

Process Chemistry Scaling-up Procurement

Recommended Application Scenarios for Procuring 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 478395-52-7)


Lead Optimization Programs in Medicinal Chemistry

In a lead optimization campaign, medicinal chemists require a reliable and scalable building block to rapidly synthesize diverse analog libraries. The confirmed identity (CAS 478395-52-7) and high purity (≥98%) of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole make it an ideal starting point for generating focused sets of derivatives, as its specific 1,5-substitution pattern is a privileged structure in drug discovery . Its availability in gram quantities allows for the synthesis and screening of hundreds of analogs.

Academic Research in Heterocyclic and Organometallic Chemistry

Academic labs developing new synthetic methodologies or exploring novel organometallic complexes benefit from using this compound. Its well-defined structure and commercial availability allow researchers to focus on reaction development rather than building block synthesis. The documented use of its carboxylic acid derivative (CAS 220192-02-9) as a ligand in coordination chemistry suggests the core scaffold has utility in this field .

Synthesis of Advanced Intermediates for Targeted Protein Degraders (e.g., PROTACs)

The synthesis of complex molecules like PROTACs requires numerous high-quality building blocks to construct the ligand for the target protein, the linker, and the E3 ligase ligand. 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole is a commercially available, heterocyclic component that can be incorporated into such complex architectures, potentially serving as part of a target-binding moiety. The scalability (up to 10kg) is critical if the project advances to in vivo studies .

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